molecular formula C17H9BrN2O2 B14871298 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile

2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile

Cat. No.: B14871298
M. Wt: 353.2 g/mol
InChI Key: VRXYONGERGEQRX-UHFFFAOYSA-N
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Description

2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile is a complex organic compound that features a bromophenyl group, an indene-2,3-dione moiety, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile typically involves the reaction of 2-bromoaniline with indene-2,3-dione in the presence of a suitable base and solvent. The reaction conditions may include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or dimethylformamide (DMF)

    Temperature: Reflux conditions or room temperature

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles such as sodium azide or thiourea

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with enzymes, receptors, or other biomolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-chlorophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
  • 2-((2-fluorophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile
  • 2-((2-methylphenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile

Uniqueness

The uniqueness of 2-((2-bromophenyl)amino)-2-(1,3-dioxo-1H-inden-2(3H)-ylidene)acetonitrile lies in the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This can lead to different chemical and biological properties compared to similar compounds with other substituents.

Properties

Molecular Formula

C17H9BrN2O2

Molecular Weight

353.2 g/mol

IUPAC Name

N-(2-bromophenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide

InChI

InChI=1S/C17H9BrN2O2/c18-12-7-3-4-8-13(12)20-14(9-19)15-16(21)10-5-1-2-6-11(10)17(15)22/h1-8,21H

InChI Key

VRXYONGERGEQRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC=CC=C3Br)C#N)O

Origin of Product

United States

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